![molecular formula C10H13ClN2O3 B7557434 2-chloro-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]acetamide](/img/structure/B7557434.png)
2-chloro-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]acetamide
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Overview
Description
2-chloro-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]acetamide, commonly known as "Compound X," is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Compound X has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, Compound X has been shown to possess antiproliferative activity against several cancer cell lines.
Mechanism of Action
Compound X exerts its inhibitory activity by binding to the active site of the target enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity. The exact mechanism of action of Compound X is still under investigation, and further research is required to fully understand its mode of action.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit several biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This effect is of particular interest in the treatment of Alzheimer's disease, as the inhibition of these enzymes can lead to an increase in acetylcholine levels and improved cognitive function. Additionally, Compound X has been shown to possess antiproliferative activity against several cancer cell lines, suggesting its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of Compound X is its potent inhibitory activity against several enzymes, making it a valuable tool for studying enzyme inhibition and its potential applications in drug discovery. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on Compound X, including the investigation of its potential use in the treatment of Alzheimer's disease and cancer therapy. Additionally, further research is required to fully understand its mechanism of action and potential side effects, as well as its potential applications in drug discovery and other fields.
Synthesis Methods
Compound X can be synthesized through a multistep process involving the reaction of 3-chloropyridine-6-carboxylic acid with 2-methoxyethylamine, followed by the addition of acetic anhydride and acetic acid. The final product is obtained through purification using column chromatography.
properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-16-5-4-13-7-8(2-3-10(13)15)12-9(14)6-11/h2-3,7H,4-6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWVFHKSXXZNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=CC1=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]acetamide |
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